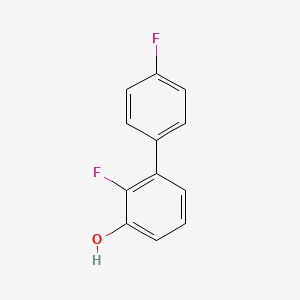

2-Fluoro-3-(4-fluorophenyl)phenol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1214345-51-3 |

|---|---|

Formule moléculaire |

C12H8F2O |

Poids moléculaire |

206.19 g/mol |

Nom IUPAC |

2-fluoro-3-(4-fluorophenyl)phenol |

InChI |

InChI=1S/C12H8F2O/c13-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)14/h1-7,15H |

Clé InChI |

IHZRNOUFEWCZFQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)O)F)C2=CC=C(C=C2)F |

Origine du produit |

United States |

Advanced Spectroscopic Characterization and Analytical Methodologies for Fluorinated Biphenyl Phenols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications of ¹H, ¹³C, and ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For a compound like 2-Fluoro-3-(4-fluorophenyl)phenol, ¹H, ¹³C, and ¹⁹F NMR would provide critical information.

¹H NMR would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The aromatic region would be complex, with signals for the protons on both phenyl rings, influenced by the positions of the fluorine atoms and the hydroxyl group.

¹³C NMR spectra, often recorded with proton decoupling, would show distinct signals for each unique carbon atom. The presence of fluorine would introduce C-F coupling, which can be observed as doublets or more complex multiplets, providing valuable structural information. Data for related compounds like 2-fluorophenol (B130384) and 4-fluorophenol (B42351) are available, but direct data for the target compound is not. bldpharm.combldpharm.com

¹⁹F NMR is particularly powerful for fluorinated compounds, offering a wide chemical shift range and high sensitivity. sigmaaldrich.comnih.gov It would show two distinct signals for the two fluorine atoms in different chemical environments, with their chemical shifts and coupling constants providing insight into the electronic structure of the molecule. While general principles of ¹⁹F NMR for fluorophenols are documented, specific data for 2-Fluoro-3-(4-fluorophenyl)phenol is absent from the reviewed literature. nist.gov

Without experimental spectra or published data, a detailed analysis of the chemical shifts, coupling constants, and structural assignments for 2-Fluoro-3-(4-fluorophenyl)phenol cannot be provided.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies

FTIR Spectroscopy : The FTIR spectrum of 2-Fluoro-3-(4-fluorophenyl)phenol would be expected to show a characteristic broad absorption band for the O-H stretching of the phenolic group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations would also give rise to characteristic bands, typically in the 1000-1300 cm⁻¹ range. While spectra for related compounds like (4-fluorophenyl)(phenyl) phosphine (B1218219) oxide exist, specific data for the target molecule is unavailable.

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and C-F stretching modes would be expected to be Raman active. Studies on other biphenyl (B1667301) derivatives show characteristic peaks that could be used for identification, but a direct comparison is not possible without data for 2-Fluoro-3-(4-fluorophenyl)phenol.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence Techniques)

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy : The UV-Vis spectrum of 2-Fluoro-3-(4-fluorophenyl)phenol would likely show absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic systems. The position and intensity of these bands would be influenced by the substitution pattern of the phenyl rings. While data for other fluorinated compounds is available, specific λmax values for the target molecule are not.

Fluorescence Spectroscopy : Many phenolic compounds exhibit fluorescence. An analysis of the fluorescence spectrum would provide information on the emission properties of the molecule, including the emission wavelength and quantum yield. Such data is valuable for potential applications in materials science or as fluorescent probes, but no such studies on 2-Fluoro-3-(4-fluorophenyl)phenol have been found.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique would provide precise information on the dihedral angle between the two phenyl rings and how the molecules pack in the crystal lattice, influenced by hydrogen bonding from the hydroxyl group and other potential intermolecular forces. While crystal structures for other fluorinated biphenyl compounds have been determined, no crystallographic data for 2-Fluoro-3-(4-fluorophenyl)phenol is available in the searched databases.

Advanced Chromatographic Techniques (HPLC, GC) with Pre-Column Derivatization Strategies

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC would be a suitable method for the analysis of 2-Fluoro-3-(4-fluorophenyl)phenol. The retention time would depend on the specific column and mobile phase used. For enhanced detection, especially at low concentrations, pre-column derivatization with a fluorescent tagging agent could be employed.

Gas Chromatography (GC) : For GC analysis, the volatility of the phenolic compound can be increased through derivatization, for instance, by methylation or silylation of the hydroxyl group. This would allow for analysis by GC with a flame ionization detector (FID) or mass spectrometry (MS). EPA methods for the analysis of phenols often include such derivatization steps.

However, without experimental studies on 2-Fluoro-3-(4-fluorophenyl)phenol, specific retention times, and optimized chromatographic conditions cannot be detailed.

Theoretical and Computational Chemistry Studies of 2 Fluoro 3 4 Fluorophenyl Phenol

Quantum Chemical Calculations

No published data were found regarding quantum chemical calculations specifically for 2-Fluoro-3-(4-fluorophenyl)phenol. This includes the following areas of investigation:

Geometry Optimization and Conformational Analysis of the Molecular Structure

Information on the optimized geometry, bond lengths, bond angles, and dihedral angles of 2-Fluoro-3-(4-fluorophenyl)phenol is not available in existing research.

Electronic Structure Characterization: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

There are no specific studies detailing the Frontier Molecular Orbitals (HOMO-LUMO) energy gap or the Molecular Electrostatic Potential (MEP) map for 2-Fluoro-3-(4-fluorophenyl)phenol.

Prediction and Interpretation of Vibrational Spectra and Spectroscopic Correlations

Calculated vibrational frequencies (FT-IR and Raman) and their assignments for 2-Fluoro-3-(4-fluorophenyl)phenol have not been reported.

Analysis of Non-Linear Optical (NLO) Properties and First Hyperpolarizability

There is no available data on the non-linear optical properties or the first hyperpolarizability of 2-Fluoro-3-(4-fluorophenyl)phenol.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

No studies utilizing molecular dynamics simulations to investigate the conformational dynamics or intermolecular interactions of 2-Fluoro-3-(4-fluorophenyl)phenol could be located.

In Silico Prediction of Chemical Reactivity and Mechanistic Pathways

There is a lack of in silico studies predicting the chemical reactivity, potential reaction mechanisms, or sites of electrophilic and nucleophilic attack for 2-Fluoro-3-(4-fluorophenyl)phenol.

Computational Retrosynthetic Analysis and Automated Synthesis Planning

The intricate process of designing a synthetic route for a novel molecule has been significantly transformed by the advent of computational tools. Computer-Aided Synthesis Planning (CASP) has emerged as a critical component in modern organic chemistry, shifting the paradigm from manual, intuition-driven retrosynthesis to data-driven, algorithmic approaches. ucla.eduresearchgate.net These computational methods offer the potential to accelerate the discovery of viable synthetic pathways, reduce resource expenditure, and uncover novel chemical strategies that might be overlooked by human chemists. chimia.ch

The core principle of CASP involves recursively deconstructing a target molecule into simpler, commercially available precursors through a series of logical reverse-synthesis steps known as transforms. nih.gov Early CASP systems relied on manually curated, rule-based libraries of chemical reactions. researchgate.net However, contemporary platforms are increasingly powered by machine learning and artificial intelligence, which automatically extract reaction rules from vast chemical databases or use template-free models to predict plausible disconnections. ucla.edunih.govarxiv.org This allows for a more comprehensive and unbiased exploration of the chemical reaction space. arxiv.org

For a molecule such as 2-Fluoro-3-(4-fluorophenyl)phenol, a CASP tool would analyze its structure—a substituted biphenyl (B1667301) phenol (B47542)—and identify key bonds that are synthetically valuable to disconnect. The central carbon-carbon bond linking the two fluorinated phenyl rings is an immediate and logical target for retrosynthetic analysis.

Proposed Retrosynthetic Strategies

Modern synthesis planners would likely prioritize well-established and versatile cross-coupling reactions for the construction of the biaryl scaffold in 2-Fluoro-3-(4-fluorophenyl)phenol. nih.govbohrium.com Several powerful strategies could be proposed by such systems, each leading to a different set of precursor molecules.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C(sp²)-C(sp²) bonds. A retrosynthetic analysis based on this reaction would disconnect the bond between the two aromatic rings. This strategy would require one precursor to be an organoboron compound (like a boronic acid or ester) and the other to be an organohalide. nih.gov The system would then search for the simplest and most accessible pairing of these precursors.

Negishi Cross-Coupling: Similar to the Suzuki coupling, the Negishi reaction is another powerful tool for C-C bond formation. This pathway involves the reaction of an organozinc compound with an organohalide. nih.gov A computational planner would evaluate the feasibility and potential yield of this route alongside others.

Ullmann Reaction: A classic method for synthesizing symmetric and unsymmetric biaryls, the Ullmann condensation involves the copper-catalyzed coupling of two aryl halides. nih.govbohrium.com While sometimes requiring harsher conditions than modern palladium-catalyzed reactions, it remains a valid synthetic strategy that would be considered by a comprehensive retrosynthesis algorithm.

The table below outlines these primary disconnection strategies for the biphenyl core of the target molecule.

| Retrosynthetic Strategy | Key Bond Disconnection | Precursor 1 | Precursor 2 |

| Suzuki-Miyaura Coupling | C-C bond between phenyl rings | 2-Fluoro-3-halophenol | (4-fluorophenyl)boronic acid |

| Negishi Cross-Coupling | C-C bond between phenyl rings | 2-Fluoro-3-halophenol | (4-fluorophenyl)zinc halide |

| Ullmann Reaction | C-C bond between phenyl rings | 2-Fluoro-3-halophenol | 1-halo-4-fluorobenzene |

Automated Synthesis Planning Workflow

An automated synthesis planning platform, such as ASKCOS or SYNTHIA™, would process the structure of 2-Fluoro-3-(4-fluorophenyl)phenol and generate a "retrosynthetic tree." synplechem.comrsc.org This process can be summarized in the following steps:

Target Input: The chemist inputs the SMILES string or draws the structure of 2-Fluoro-3-(4-fluorophenyl)phenol.

Disconnection Prediction: The software applies its internal algorithm, which could be rule-based, template-based, or a neural network model, to propose a ranked list of possible one-step retrosynthetic disconnections. researchgate.netarxiv.org For the target molecule, disconnections of the central C-C bond would likely score highly.

Recursive Search: The algorithm then treats each proposed precursor as a new target, recursively applying the disconnection process. This continues until the precursors are identified as "buyable" from a database of commercially available starting materials. arxiv.orgdigitellinc.com

This automated workflow has the potential to serve as a powerful tool for customized retrosynthetic analysis. synplechem.com The integration of these planning tools with automated synthesis hardware further promises to create a closed-loop system for molecular design, synthesis, and testing, significantly accelerating the pace of chemical research and development. synplechem.comsynplechem.com

Structure Activity Relationship Sar Studies in Fluorinated Biphenyl Phenol Analogues

Elucidation of Structural Determinants for Molecular Interactions and Biological Activity

Key structural determinants include:

The Phenolic Hydroxyl Group: This group is a critical hydrogen bond donor and acceptor, often anchoring the molecule to the target protein through interactions with amino acid residues. frontiersin.orgacs.org Studies on various phenolic inhibitors have shown that the presence and position of this hydroxyl group are frequently essential for activity. frontiersin.orgacs.org

The Biphenyl (B1667301) Core: This provides a rigid, aromatic scaffold that can engage in hydrophobic and π-stacking interactions within the binding pocket. The relative orientation of the two rings is crucial for achieving the optimal conformation for binding.

Substituent Positions: The nature and location of substituents on either phenyl ring can dramatically alter biological activity. Substituents influence the molecule's electronics, conformation, and solubility, and can form direct interactions with the target. For instance, in a series of inhibitors for vancomycin-resistant Enterococcus, replacing a cyclohexane (B81311) ring with a phenyl ring significantly improved activity against certain isoforms, highlighting the preference for an aromatic pendant group in specific cases. nih.gov

Role of Fluorine Substitution in Modulating Molecular Recognition, Binding Affinity, and Efficacy

Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—make it a powerful tool in medicinal chemistry for fine-tuning molecular properties. nih.govtandfonline.com When incorporated into the biphenyl phenol (B47542) scaffold, fluorine can profoundly modulate biological activity.

The effect of fluorine is highly position-dependent:

Blocking Metabolic Sites: Fluorine can be strategically placed at sites susceptible to metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability. nih.govnih.gov

Altering Acidity: The strong electron-withdrawing nature of fluorine can lower the pKa of the nearby phenolic hydroxyl group, making it a stronger hydrogen bond donor and potentially enhancing binding affinity. mdpi.com

Direct Binding Interactions: Fluorine can participate in favorable nonbonding interactions, including multipolar interactions with protein backbones or side chains, which can significantly increase binding affinity. nih.govnih.gov For example, docking studies of fluorinated biphenyl methylene (B1212753) imidazoles with the enzyme CYP17 suggested multipolar interactions between the fluorine atom and several amino acid residues, contributing to improved inhibitory activity. nih.gov

The influence of fluorine's position is often complex and target-specific. In the development of CYP17 inhibitors, it was found that a meta-fluoro substitution on one of the phenyl rings enhanced activity, whereas an ortho substitution was detrimental to potency. nih.gov Conversely, in studies of fluorinated polyphenols as inhibitors of DYRK1A kinase, the introduction of a fluorine atom at the ortho position of the phenolic ring led to a marked increase in activity. nih.gov

The following table, based on data from studies on biaryl kinase inhibitors, illustrates the impact of fluorine substitution on biological activity. nih.gov

| Compound | Substitution on Phenolic Ring | Target | IC₅₀ (nM) |

|---|---|---|---|

| Analogue 1 (Baseline) | -OH | DYRK1A | 121 |

| Analogue 2 | 2"-Fluoro, -OH | DYRK1A | 73 |

| Analogue 3 | 2",6"-Difluoro, -OH | DYRK1A | 15 |

| Analogue 4 | -OCH₃ | DYRK1A | >1000 |

| Analogue 5 | 2"-Fluoro, -OCH₃ | DYRK1A | 491 |

This table demonstrates that ortho-fluorination (Analogue 2) enhances potency compared to the baseline, and difluorination (Analogue 3) provides a significant boost in activity. Replacing the hydroxyl with a methoxy (B1213986) group (Analogue 4) is detrimental, but adding a fluorine next to it (Analogue 5) partially rescues activity, underscoring the complex interplay between different substituents.

Rational Design Principles for Structure-Activity Optimization and Analog Generation

The insights gained from SAR studies provide a roadmap for the rational design of more potent and selective analogues. tandfonline.com For fluorinated biphenyl phenols, key principles include:

Metabolic Blocking: Identify metabolically labile positions (often para-positions on a phenyl ring) through metabolic studies and introduce fluorine at these sites to prevent unwanted oxidation and prolong the compound's half-life. nih.govpsu.edu

Conformational Control: Use sterically demanding groups or strategically placed fluorine atoms to influence the dihedral angle between the two phenyl rings, locking the molecule into a more biologically active conformation.

Affinity Enhancement through Fluorine Scanning: Systematically replace hydrogen atoms with fluorine at various positions on the scaffold ("fluorine scanning") to probe for beneficial interactions with the target protein. mdpi.com This can uncover non-obvious interactions that enhance binding affinity. nih.gov A study on Bruton's Tyrosine Kinase (BTK) inhibitors showed that a rational fluorine scan improved potency by up to 40-fold. mdpi.com

Bioisosteric Replacement: Employ fluorine or fluorine-containing groups as bioisosteres for other functional groups. For example, a phenol can sometimes be replaced with a 2,6-difluorophenol (B125437) to maintain hydrogen-bonding capability while altering other physicochemical properties. researchgate.netnih.gov

Correlations with Physicochemical Parameters Relevant to Molecular Function (e.g., log P, log D)

A molecule's biological function is not only dependent on its direct interaction with a target but also on its ability to reach that target. Physicochemical properties like lipophilicity (log P) and the distribution coefficient at physiological pH (log D) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Lipophilicity (log P): This parameter measures a compound's affinity for a nonpolar environment versus an aqueous one. It is a key factor in determining a drug's ability to cross cell membranes. gitlab.io Fluorine substitution generally increases a molecule's lipophilicity compared to a hydrogen atom. researchgate.net

Distribution Coefficient (log D): For ionizable compounds like phenols, log D is a more physiologically relevant measure as it accounts for the distribution of both the neutral and ionized forms at a specific pH. gitlab.io The pKa of the phenolic hydroxyl group, which is lowered by electron-withdrawing fluorine atoms, will directly impact the log D value at a given pH. mdpi.com

Optimizing these parameters is a balancing act. While high lipophilicity can improve membrane permeability, excessively high log P values can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. An optimal log D range, often cited as 1-3 for oral drugs, is frequently targeted during drug design. nih.gov

The following interactive table presents hypothetical, yet representative, physicochemical data for a series of biphenyl phenol analogues to illustrate these principles.

| Compound | Substitution | Calculated log P | Calculated log D (pH 7.4) | Biological Activity Trend |

|---|---|---|---|---|

| Parent Phenol | H | 3.1 | 3.0 | Baseline |

| Fluoro Analogue A | 2-Fluoro | 3.4 | 3.2 | Increased |

| Fluoro Analogue B | 4'-Fluoro | 3.4 | 3.3 | Increased |

| Difluoro Analogue | 2-Fluoro, 4'-Fluoro | 3.7 | 3.5 | Potentially Optimal |

| Trifluoro Analogue | 2,6-Difluoro, 4'-Fluoro | 4.0 | 3.7 | May Decrease (Solubility Issues) |

Biochemical Interactions and Molecular Target Engagement of Fluorinated Biphenyl Phenols

Ligand-Protein Binding Mechanisms and Molecular Docking Studies

There are no available studies that have investigated the specific ligand-protein binding mechanisms of 2-Fluoro-3-(4-fluorophenyl)phenol. Molecular docking simulations, a computational method used to predict the binding orientation and affinity of a ligand to a protein, have not been reported for this compound in the accessible scientific literature. Therefore, its potential protein targets and the nature of its interactions within a binding pocket, such as hydrogen bonding, hydrophobic interactions, or specific fluorine interactions, remain uncharacterized.

Enzymatic Inhibition and Activation Mechanisms, Including Enzyme-Fluorine Interactions

Information regarding the ability of 2-Fluoro-3-(4-fluorophenyl)phenol to inhibit or activate specific enzymes is not documented. Research on other fluorinated organic compounds suggests that the presence and position of fluorine atoms can significantly influence a molecule's interaction with enzymes. Fluorine's high electronegativity can alter the electronic properties of the molecule and lead to unique interactions, such as orthogonal multipolar interactions between the C-F bond and backbone or side-chain amides of a protein. However, without experimental data, it is impossible to determine if 2-Fluoro-3-(4-fluorophenyl)phenol acts as an enzyme inhibitor or activator, or to describe the specific mechanisms of such actions.

Metal Ion Coordination and Complex Formation with Fluorinated Phenol (B47542) Ligands

The capacity of 2-Fluoro-3-(4-fluorophenyl)phenol to coordinate with metal ions and form stable complexes has not been explored in the available literature. Phenolic compounds are known to act as ligands for various metal ions, and the electronic modifications introduced by fluorine atoms could modulate this chelating ability. Studies on other fluorinated phenols have shown that they can form coordination complexes with metal ions, but no such data exists for 2-Fluoro-3-(4-fluorophenyl)phenol.

Interrogation of Biochemical Pathways and Biological Processes via Fluorinated Probes

The use of 2-Fluoro-3-(4-fluorophenyl)phenol as a fluorinated probe to investigate biochemical pathways or biological processes has not been reported. Fluorinated molecules are sometimes employed as probes in techniques like ¹⁹F-NMR spectroscopy to study biological systems. However, there is no indication that 2-Fluoro-3-(4-fluorophenyl)phenol has been synthesized or utilized for such purposes.

Supramolecular Chemistry and Intermolecular Interactions of Fluorinated Phenol Systems

Analysis of Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a primary directional force in the assembly of phenolic compounds. In fluorinated phenols, the nature of these bonds is significantly modulated. The presence of electron-withdrawing fluorine atoms on the aromatic ring increases the acidity of the phenolic hydroxyl group, making it a more effective hydrogen bond donor. brighton.ac.uk This enhanced donor capacity can lead to stronger and more directional hydrogen bonds.

In the crystalline state, fluorinated phenols commonly form O-H···O hydrogen bonds, creating chains, dimers, or more complex networks that define the crystal packing. For instance, studies on cocrystals of pentafluorophenol (B44920) have revealed the formation of hydrogen-bonded trimers (pfp₃) as a recurring structural motif. mostwiedzy.pl While intramolecular O-H···F hydrogen bonds are sometimes postulated, studies on simple systems like 2-fluorophenol (B130384) suggest that such interactions are very weak or non-existent, with the trans conformer being more stable. rsc.org Instead, intermolecular O-H···O or O-H···N interactions are more commonly observed in multicomponent systems. brighton.ac.ukresearchgate.net In the case of 2-Fluoro-3-(4-fluorophenyl)phenol, the phenolic hydroxyl group is expected to be the primary hydrogen bond donor, likely forming robust intermolecular O-H···O bonds with neighboring molecules in the solid state.

In solution, the increased acidity of the phenolic proton enhances its interaction with hydrogen bond accepting solvents or other solutes. This property is crucial in designing multicomponent self-assembled systems where a fluorinated phenol (B47542) acts as a "hydrogen-bond-donating building block." brighton.ac.uk The fluorination has been shown to be a successful strategy to improve the efficacy of phenols in forming bimolecular architectures with hydrogen bond acceptors. brighton.ac.uk

| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) | Significance in Fluorinated Phenols |

| Intermolecular Hydrogen Bond | Phenolic O-H | Oxygen (Phenol/Solvent) | O···O: ~2.6 - 2.9 | Primary interaction, strength enhanced by fluorine substitution. brighton.ac.uk |

| Intramolecular Hydrogen Bond | Phenolic O-H | ortho-Fluorine | O···F: >2.6 | Generally considered very weak or unfavorable compared to intermolecular bonds. rsc.org |

| Intermolecular Hydrogen Bond | Phenolic O-H | Nitrogen (e.g., Pyridyl) | O···N: ~2.7 - 2.8 | Effective for building multicomponent co-crystals. brighton.ac.uk |

Investigation of Halogen Bonding and Other Non-Covalent Interactions (e.g., C-H···F-C, C-H···O)

Beyond classical hydrogen bonds, a variety of other non-covalent interactions contribute to the structural diversity of fluorinated phenol systems.

Halogen Bonding: Halogen bonding typically involves a region of positive electrostatic potential (a σ-hole) on a halogen atom interacting with a nucleophile. chemistryviews.org While chlorine, bromine, and iodine are well-known halogen bond donors, fluorine's high electronegativity and low polarizability make it a poor candidate. chemistryviews.orgnih.gov Fluorine generally does not exhibit a positive σ-hole unless bonded to a very strongly electron-withdrawing group. chemistryviews.org Therefore, C-F···X (where X is a nucleophile) interactions are often not classified as true halogen bonds but rather as weak electrostatic interactions. However, some studies have shown that type II C–F⋯F–C interactions, which can be considered a form of halogen bonding, are possible and have been identified through high-resolution X-ray charge density analysis in specific contexts. rsc.org For 2-Fluoro-3-(4-fluorophenyl)phenol, significant halogen bonding involving the fluorine atoms is less likely to be a dominant directional force compared to hydrogen bonding or π-stacking.

Other Non-Covalent Interactions: Weak hydrogen bonds of the C-H···O and C-H···F type are ubiquitous in the crystal structures of organofluorine compounds and play a crucial role in stabilizing three-dimensional architectures.

C-H···O Interactions: Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to the oxygen atom of the phenolic hydroxyl group. In crystal structures of related compounds, these interactions often link molecules into dimers or more extended chains. nih.govnih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| Halogen Bond | C-F | F-C | F···F: >2.8 | Weak |

| Weak Hydrogen Bond | Aromatic C-H | Phenolic Oxygen | H···O: ~2.4 - 2.6 | ~1.0 - 2.0 |

| Weak Hydrogen Bond | Aromatic C-H | Fluorine | H···F: ~2.4 - 2.7 | ~0.8 - 1.0 brighton.ac.uk |

Pi-Stacking and Aromatic Interactions in Self-Assembly Processes

The introduction of fluorine atoms onto an aromatic ring drastically alters its π-system, making it electron-deficient. This property is the basis for strong and specific arene-perfluoroarene (π-π) stacking interactions. nih.govwikipedia.org These interactions are driven by complementary electrostatics between the electron-rich π-cloud of a standard aromatic ring and the electron-poor π-system of a fluorinated one.

In 2-Fluoro-3-(4-fluorophenyl)phenol, two distinct aromatic rings are present: a mono-fluorinated phenol ring and a mono-fluorinated phenyl ring. The fluorination polarizes the π-conjugated systems, enhancing their propensity for π–π stacking through electrostatic reinforcement. nih.gov While not as electron-deficient as a perfluorinated ring, the fluorinated rings in this molecule are expected to engage in offset face-to-face stacking interactions. These interactions are a powerful tool in crystal engineering for building self-assembling systems. researchgate.net

| Interaction Type | Participating Moieties | Typical Distance (Å) | Significance |

| Aryl-Fluoroaryl π-Stacking | Phenyl ring and Fluorophenyl ring | Centroid-Centroid: ~3.4 - 3.8 | Major driving force for self-assembly; stabilized by electrostatic complementarity. researchgate.netnih.gov |

| C-H···π Interaction | Aromatic C-H and Aromatic Ring Face | H···Ring Centroid: ~2.5 - 2.9 | Contributes to overall packing stability. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.